(3-(Difluoromethoxy)-5-methylphenyl)boronic acid is a specialized organoboron compound that has garnered attention in various fields of chemistry, particularly in organic synthesis. It is characterized by a boronic acid functional group attached to a phenyl ring that is further substituted with a difluoromethoxy group and a methyl group. This compound is notable for its potential applications in medicinal chemistry and materials science.
The compound can be synthesized through various methods, which will be discussed in detail in the synthesis analysis section. It is commercially available from chemical suppliers and can also be found in scientific literature detailing its properties and applications.
(3-(Difluoromethoxy)-5-methylphenyl)boronic acid falls under the category of boronic acids, which are known for their Lewis acid properties and ability to form reversible covalent bonds with diols. This makes them particularly useful as intermediates in organic synthesis, especially in cross-coupling reactions.
The synthesis of (3-(Difluoromethoxy)-5-methylphenyl)boronic acid can be achieved through several routes, including:
A common synthetic route involves the reaction of 3-(difluoromethoxy)-5-methylphenyl magnesium halide with trimethyl borate, followed by hydrolysis. This method typically requires inert conditions to prevent oxidation and ensure high yields.
The molecular formula of (3-(Difluoromethoxy)-5-methylphenyl)boronic acid is . The structure features:
(3-(Difluoromethoxy)-5-methylphenyl)boronic acid primarily participates in:
In Suzuki-Miyaura reactions, palladium catalysts are commonly employed, and bases such as potassium carbonate or sodium hydroxide are used to facilitate the reaction. The choice of solvent (typically aqueous or alcoholic) and reaction temperature significantly influence the yield and selectivity.
The mechanism of action for (3-(Difluoromethoxy)-5-methylphenyl)boronic acid primarily revolves around its role as a coupling partner in Suzuki-Miyaura reactions:
This mechanism highlights the importance of boronic acids in forming complex organic structures efficiently, making them invaluable in synthetic organic chemistry.
(3-(Difluoromethoxy)-5-methylphenyl)boronic acid has several significant applications:
(3-(Difluoromethoxy)-5-methylphenyl)boronic acid (CAS 2765315-99-7, C₈H₉BF₂O₃, MW 201.96 g/mol) is a specialized boronic acid building block characterized by the synergistic presence of a difluoromethoxy group (–OCF₂H) and a methyl substituent on the aromatic ring. This structural combination imparts distinct electronic properties crucial for its role in transition metal-catalyzed cross-coupling reactions, particularly within pharmaceutical and materials science research [1]. The difluoromethoxy group acts as a strong electron-withdrawing moiety, while the methyl group contributes steric bulk and modulates electron density. The boronic acid functionality (-B(OH)₂) enables key carbon-carbon bond-forming reactions but presents synthetic challenges related to regioselective installation and stability [2].
Electrophilic borylation represents a foundational approach for introducing boron into aromatic systems, though its application to complex, multi-substituted arenes like those containing difluoromethoxy groups requires careful optimization. This methodology typically employs boron halides (e.g., BCl₃) or boron trifluoride etherate (BF₃·OEt₂) as electrophilic agents in conjunction with organometallic reagents. For the synthesis of (3-(difluoromethoxy)-5-methylphenyl)boronic acid, the reaction would proceed through a Friedel-Crafts-type mechanism:
Step 1: Generation of Electrophilic Boron SpeciesBCl₃ + Cl⁻ → [BCl₄]⁻[BCl₄]⁻ + Ar-H → Ar-BCl₂ + HCl
Step 2: Hydrolysis to Boronic AcidAr-BCl₂ + 2H₂O → Ar-B(OH)₂ + 2HCl
The electron-donating methyl group at the meta-position relative to the future boron site activates the ring toward electrophilic substitution. However, the strongly electron-withdrawing difluoromethoxy group (–OCF₂H) at the adjacent position deactivates the ring and directs substitution regiochemistry. This electronic conflict necessitates precise control over reaction conditions—lower temperatures (typically -78°C to 0°C) and extended reaction times are often required to suppress side reactions like protodeboronation or polysubstitution [2] [5]. Yields via this route are generally moderate (<50%) compared to metal-catalyzed methods, limiting its utility for large-scale synthesis of this specific boronic acid.
Table 1: Challenges in Electrophilic Borylation of Difluoromethoxy-Substituted Arenes
Factor | Effect on Reaction | Mitigation Strategy |
---|---|---|
Difluoromethoxy Group (-OCF₂H) | Strong electron-withdrawing effect reduces ring nucleophilicity | Use superstoichiometric Lewis acid catalysts |
Methyl Group (-CH₃) | Ortho/para-directing but sterically hindered at ortho positions | Optimize temperature to balance reactivity vs. selectivity |
Boron Electrophile | High reactivity leading to over-borylation or decomposition | Slow addition of electrophile at low temperature |
Hydrolysis Sensitivity | Risk of protodeboronation during aqueous workup | Employ buffered hydrolysis conditions |
Halogen-metal exchange (HME) provides a highly regioselective pathway to boronic acids bearing sensitive functional groups like difluoromethoxy. This method leverages the ortho-directing capability of pre-existing substituents to control halogen placement prior to boron installation. For (3-(difluoromethoxy)-5-methylphenyl)boronic acid, synthesis begins with regioselective halogenation of 3-(difluoromethoxy)-5-methylanisole or a similar precursor:
Step 1: Regioselective Bromination1-(Difluoromethoxy)-3-methylbenzene + Br₂ → 4-Bromo-3-(difluoromethoxy)-5-methylbenzene
Step 2: Halogen-Metal ExchangeAr-Br + t-BuLi (-78°C, THF) → Ar-Li
Step 3: BoronationAr-Li + B(OMe)₃ → Ar-B(OMe)₃LiHydrolysis: Ar-B(OMe)₃Li + H₃O⁺ → Ar-B(OH)₂
The steric and electronic influence of the difluoromethoxy group directs electrophilic bromination predominantly to the para-position relative to the methyl group, yielding 4-bromo-3-(difluoromethoxy)-5-methylbenzene as the key intermediate. This regiochemical outcome is critical as it positions the bromine atom ortho to the electron-withdrawing -OCF₂H, facilitating efficient lithiation using organolithium bases (n-BuLi or t-BuLi) at cryogenic temperatures (-78°C). The transient aryl lithium species undergoes rapid quenching with trimethyl borate (B(OMe)₃), followed by acidic hydrolysis to liberate the boronic acid [2] [7].
Critical considerations include:
Yields typically reach 60-75% after optimization, representing a significant improvement over electrophilic methods [2].
Palladium-catalyzed borylation, commonly termed the Miyaura borylation, stands as the most efficient and scalable methodology for synthesizing (3-(difluoromethoxy)-5-methylphenyl)boronic acid. This approach couples aryl halide precursors (Br or I) with bis(pinacolato)diboron (B₂Pin₂) or bis-boronic acid (B₂(OH)₄) under palladium catalysis:
Representative Procedure:4-Bromo-3-(difluoromethoxy)-5-methylbenzene (1.0 equiv), B₂Pin₂ (1.1-1.3 equiv), Pd(dppf)Cl₂ (1-3 mol%), KOAc (3.0 equiv)Solvent: 1,4-Dioxane or TolueneTemperature: 80-100°C, Time: 12-24 hours under inert atmosphere
Key Transformation:Ar-Br + B₂Pin₂ → Ar-BPin + PinB-Br
Acidic Hydrolysis:Ar-BPin + H₂O/H⁺ → Ar-B(OH)₂
The reaction proceeds through oxidative addition of the aryl halide into Pd(0), forming an aryl-Pd(II) complex. Subsequent ligand exchange with the diboron reagent generates an aryl-Pd(II)-boryl species, which undergoes reductive elimination to yield the boronic ester. The electron-withdrawing difluoromethoxy group significantly accelerates transmetalation by enhancing the electrophilicity of the palladium center, while the steric bulk of the methyl group minimally impacts the catalytic cycle [2] [5].
Table 2: Optimization Parameters for Miyaura Borylation of 4-Bromo-3-(difluoromethoxy)-5-methylbenzene
Parameter | Standard Condition | Optimized Condition | Effect on Yield |
---|---|---|---|
Catalyst | PdCl₂(PPh₃)₂ | Pd(dppf)Cl₂ | ↑ 15-20% (enhanced stability) |
Ligand | None (pre-ligated catalyst) | Added dppf (1:1 Pd:L) | ↑ 5-10% (prevents Pd aggregation) |
Base | Et₃N | KOAc | ↑ 25% (milder, less protodeboronation) |
Solvent | DMF | 1,4-Dioxane | ↑ 15% (lower polarity reduces side reactions) |
Temperature | 100°C | 80°C | ↑ 5% (reduced decomposition) |
Boron Source | B₂Pin₂ | B₂(OH)₄ | ↓ Yield but avoids hydrolysis step |
This method consistently delivers 70-85% isolated yields of the pinacol ester, which upon hydrolysis with hydrochloric acid (2M) or acidic ion-exchange resin provides the boronic acid in >95% purity. The scalability of this approach has been demonstrated at multi-gram scales, making it the preferred industrial route where feasible [2] [5].
The difluoromethoxy group poses unique regiochemical challenges due to its strong electron-withdrawing nature and sensitivity to hydrolysis under basic conditions. Its installation typically occurs before boronic acid synthesis to avoid competitive protodeboronation. Two principal strategies dominate:
This approach employs sodium chlorodifluoroacetate (ClCF₂COONa) or difluorocarbene precursors under basic conditions:3-Hydroxy-5-methylphenylboronic acid pinacol ester + ClCF₂COONa → (3-(Difluoromethoxy)-5-methylphenyl)boronic acid pinacol esterConditions: DMF or DMSO, 80-120°C, 4-8 hours
The reaction proceeds via in situ generation of :CF₂ (difluorocarbene), which attacks the phenolate oxygen. However, the boronic acid functionality cannot tolerate the strong bases (e.g., NaOH, KOH) required for phenolate formation. Consequently, this method necessitates prior protection of the boronic acid as the pinacol ester (BPin) or MIDA boronate to prevent degradation. Yields vary considerably (40-75%) depending on the steric environment around the phenolic oxygen and the efficiency of carbene generation [4] [6].
This sequential approach circumvents base sensitivity:Step 1: Regioselective bromination of 3-methylphenol → 5-Bromo-3-methylphenolStep 2: Difluoromethylation → 1-Bromo-3-(difluoromethoxy)-5-methylbenzeneStep 3: Miyaura borylation or halogen-metal exchange
The methyl group directs electrophilic bromination to its para position, yielding 5-bromo-3-methylphenol. Subsequent difluoromethylation under milder conditions (e.g., using CuI catalysis with TMSCF₂H) installs the -OCF₂H group without affecting the bromine. The resulting 4-bromo-3-(difluoromethoxy)-5-methylbenzene serves as an ideal substrate for downstream borylation via Pd-catalyzed or exchange methods. This route achieves superior regiocontrol (>95%) and avoids exposing the boronic acid to harsh conditions, with overall yields reaching 65-80% from 3-methylphenol [2] [4].
(3-(Difluoromethoxy)-5-methylphenyl)boronic acid exhibits moderate stability under ambient conditions but undergoes protodeboronation and self-condensation (anhydride formation) during prolonged storage or under aqueous workup conditions. Protecting group strategies mitigate these issues:
Formation: Ar-B(OH)₂ + Pinacol (HO-CMe₂-CMe₂-OH) → Ar-BPinAdvantages:
Formation: Ar-B(OH)₂ + MIDA → Stable zwitterionic adductAdvantages:
Formation: Ar-B(OH)₂ + HO-CH₂-CH₂-OH → Cyclic boronate esterAdvantages:
Table 3: Comparative Stability of Protected (3-(Difluoromethoxy)-5-methylphenyl)boronates
Protecting Group | Formal Structure | Relative Stability to Protic Solvents | Stability to Silica Gel Chromatography | Deprotection Conditions |
---|---|---|---|---|
Pinacol (BPin) | Ar-B(OCMe₂CMe₂O) | Moderate | High | 1M HCl, MeOH/H₂O, 25°C, 2h |
MIDA | Ar-B(OCH₂)₂NCH₃ | Very High | Very High | 0.5M NaOH, THF/H₂O, 25°C, 12h |
Ethylene Glycol | Ar-B(OCH₂CH₂O) | Low to Moderate | Moderate | pH 5 buffer, 25°C, 24h |
Neopentyl Glycol | Ar-B(OCMe₂CH₂OCMe₂) | High | High | 1M HCl, dioxane, 40°C, 4h |
The MIDA boronate provides optimal stability for long-term storage of the (3-(difluoromethoxy)-5-methylphenyl)boronate derivative, while pinacol esters offer the best compromise between stability and ease of deprotection for immediate use in cross-coupling [2] [5] [8].
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